



Application Notes and Protocols for Propargyl-PEG17-methane in PROTAC Synthesis

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Compound of Interest		
Compound Name:	Propargyl-PEG17-methane	
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Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins associated with various diseases.[1][2][3] A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][3] The linker is a critical component that significantly influences the efficacy, solubility, and pharmacokinetic properties of the PROTAC.[4][5]

Propargyl-PEG17-methane is a high-purity, long-chain polyethylene glycol (PEG)-based linker designed for PROTAC synthesis. Its key features include a terminal propargyl (alkyne) group and a 17-unit PEG chain. The propargyl group enables covalent linkage to an azide-functionalized molecule via a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[6][7] The hydrophilic PEG chain enhances the solubility and cell permeability of the PROTAC molecule, which can improve its overall performance.[8][9] The extended length of the PEG17 chain provides significant flexibility, which can be crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[4][5]

These application notes provide a comprehensive guide to the use of **Propargyl-PEG17-methane** in the synthesis and evaluation of PROTACs.



Data Presentation

The length of the PEG linker in a PROTAC is a critical parameter that must be optimized to achieve maximal degradation of the target protein. The following table summarizes the impact of linker length on the degradation efficiency (DC50 and Dmax) of PROTACs targeting Bruton's tyrosine kinase (BTK). While specific data for a PEG17 linker is not available, the trend observed with varying PEG lengths underscores the importance of linker optimization.

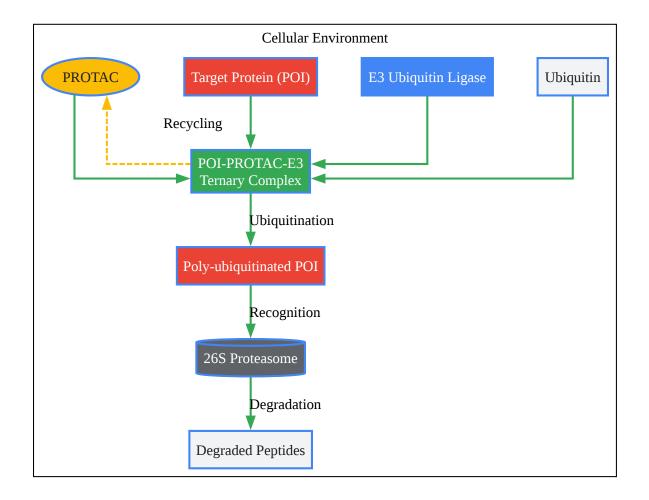
PROTAC	Linker Composition	DC50 (nM)	Dmax (%)
NC-1	PEG-based	2.2	97
IR-1	PEG-based	15	>95
IR-2	PEG-based	5.6	>95
RC-3	PEG-based	7.9	>95

Data is illustrative and compiled from a study on BTK-targeting PROTACs.[10] DC50 and Dmax values are cell-line dependent.

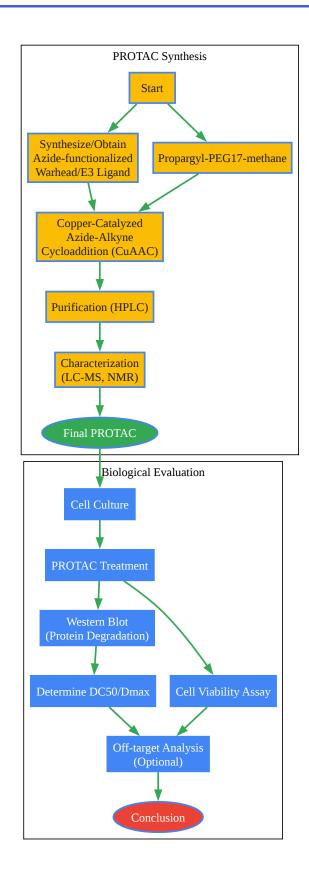
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for the synthesis and evaluation of a PROTAC synthesized using **Propargyl-PEG17-methane**.









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